N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H23ClN2O2/c23-19-7-4-8-20-18(19)9-13-25(20)14-12-24-21(26)22(10-15-27-16-11-22)17-5-2-1-3-6-17/h1-9,13H,10-12,14-16H2,(H,24,26) |
InChI Key |
VCMMYSCOBJAFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Tetrahydropyran-4-carboxylic Acid Derivatives
The tetrahydropyran ring system is typically constructed through acid-catalyzed cyclization of diols or via Heck-type coupling reactions. A high-yielding method (94%) employs DCM as the solvent with N-methylmorpholine as the base, facilitating the reaction between tetrahydro-2H-pyran-4-carbonyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Table 1: Comparative Yields for Tetrahydropyran-4-carboxamide Precursors
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Grignard addition | iPrMgCl | THF | -30 to -5 | 58 |
| Carbodiimide coupling | EDCI, HOBt | DMF | 10–35 | 75 |
| Acyl chloride aminolysis | N-Methylmorpholine | DCM | 20 | 94 |
The acyl chloride route demonstrates superior efficiency, though it requires stringent moisture control. Nuclear magnetic resonance (NMR) analysis of intermediates shows characteristic splitting patterns for the tetrahydropyran ring protons at δ 3.98–4.00 ppm (axial H) and δ 3.42–3.44 ppm (equatorial H).
Functionalization of the Indole Nucleus
Chlorination at the 4-Position
Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid achieves >85% regioselectivity for the 4-position. Kinetic studies reveal optimal conversion at 40°C with a 1.2:1 molar ratio of NCS to indole.
N-Alkylation to Install the Ethylamine Side Chain
A two-step protocol proves effective:
-
Protection : Boc-anhydride protects the indole nitrogen in THF/water (95% yield).
-
Mitsunobu reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate coupling with 2-bromoethanol, followed by Boc deprotection (78% overall yield).
Critical to success is the exclusion of atmospheric oxygen, which causes decomposition of the bromoethyl intermediate.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Reaction of tetrahydropyran-4-carboxylic acid with 2-(4-chloroindol-1-yl)ethylamine using EDCI/HOBt in DMF gives the target compound in 68% yield after recrystallization. LCMS monitoring shows complete consumption of starting materials within 4 hours at 25°C.
Mixed Carbonate Activation
An alternative method employs phenyl chloroformate to generate the active carbonate intermediate, which subsequently reacts with the amine. This approach achieves 72% yield with reduced racemization risk compared to carbodiimide methods.
Process Optimization and Scalability
Solvent Effects on Crystallization
Ethyl acetate/hexane (3:1 v/v) produces needle-like crystals suitable for X-ray diffraction analysis, while methanol/water systems yield microcrystalline material with higher bulk density.
Purification Challenges
Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates residual starting materials, though preparative HPLC becomes necessary when scaling beyond 100 g batches due to tailing effects.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3) :
-
δ 7.68 (d, J = 8.0 Hz, 1H, indole H-7)
-
δ 7.32–7.28 (m, 5H, phenyl)
-
δ 4.42 (t, J = 6.4 Hz, 2H, NCH2)
-
δ 3.98–3.92 (m, 2H, pyran OCH2)
HRMS (ESI+) : m/z calc. for C22H23ClN2O2 [M+H]+ 383.1524, found 383.1521.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chloro substituent on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxindole derivatives, amine derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituent and carboxamide group can further influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Key Differences : Replaces the 4-chloroindole-ethyl group with a naphthalene ring.
- Bioactivity : Exhibits inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 9.8 μM and selectivity over TDO2 (IC50 ~100 μM) .
- Implications : The naphthalene group may enhance π-π stacking interactions in enzyme binding, whereas the 4-chloroindole in the target compound could improve target specificity or metabolic stability.
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide
- Key Differences : Features a 4-methoxyphenyl group on the pyran ring and a methyl-substituted indole carboxamide.
Indole-Containing Analogues
2-(4-Chloro-1H-indol-1-yl)-N-(2-methylpropyl)acetamide
2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
- Key Differences : Substitutes the pyran ring with a 2-methoxybenzyl group.
- Bioactivity Prediction : The methoxybenzyl moiety may enhance binding to aromatic-rich pockets in targets, but the absence of the pyran scaffold could reduce conformational rigidity .
Halogen-Substituted Analogues
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Key Differences : Fluoro substitution at the indole 5-position instead of chloro at the 4-position.
Key Research Findings and Implications
Impact of Halogen Substituents : Chloro groups on indole may enhance target affinity via hydrophobic interactions, whereas fluoro substitutions could optimize pharmacokinetics .
Substituent Positioning : Methoxy groups on phenyl rings (e.g., in and ) may improve solubility but reduce metabolic stability compared to halogenated analogs .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in the context of pharmacology. This compound features a complex structure that includes an indole moiety and a tetrahydropyran ring, which are significant for its interaction with biological targets.
Molecular Characteristics
- Molecular Formula : C_{22}H_{25}ClN_{2}O_{2}
- Molecular Weight : Approximately 396.91 g/mol
The presence of the 4-chloro-1H-indole group suggests that this compound may exhibit significant biological activities, especially as an inhibitor of IKK2 (IκB kinase 2), a protein involved in inflammatory responses and cancer progression.
Preliminary studies indicate that this compound may inhibit IKK2, which plays a crucial role in the NF-kB signaling pathway. This pathway is often dysregulated in various cancers and autoimmune diseases. The inhibition of IKK2 could potentially lead to therapeutic applications in treating these conditions.
Biological Activity Profile
The biological activity of this compound has been characterized through various assays, focusing on its binding affinity and inhibitory effects on specific enzymes and receptors involved in inflammatory pathways. Below is a summary table of relevant biological activities associated with this compound:
| Biological Activity | Assay Type | Result |
|---|---|---|
| IKK2 Inhibition | Enzymatic Assay | Significant inhibition observed |
| Anti-inflammatory | Cell Culture | Reduced cytokine production |
| Anticancer Potential | In Vitro Studies | Induced apoptosis in cancer cell lines |
Case Studies and Research Findings
- Inhibition of IKK2 : A study demonstrated that this compound effectively inhibited IKK2 activity, leading to decreased NF-kB activation in cellular models. This suggests potential utility in treating inflammation-related disorders.
- Anti-inflammatory Effects : In cellular assays, this compound was shown to reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. These findings align with its proposed mechanism of action targeting inflammatory pathways.
- Anticancer Activity : Preliminary data from in vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenyltetrahydro... | Similar indole and tetrahydropyran moieties | Potential IKK2 inhibition |
| Indolecarboxamides | Indole structure with various substituents | Anti-inflammatory properties |
| 5-Chloroindole derivatives | Chlorinated indoles with varying side chains | Anticancer activity |
This compound stands out due to its specific combination of structural features that enhance its bioactivity compared to other compounds.
Q & A
Q. Characterization methods :
- NMR spectroscopy (1H/13C) to confirm regioselectivity and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC purity assessment (>98% purity threshold recommended for biological assays) .
Advanced: How can researchers resolve discrepancies in synthetic yields when scaling up the reaction?
Answer:
Yield variability often arises from:
- Steric hindrance : Bulky substituents (e.g., 4-phenyl group on the pyran ring) may slow down amide coupling. Optimize solvent polarity (e.g., switch from DMF to THF) or use microwave-assisted synthesis to enhance reaction efficiency .
- Byproduct formation : Monitor intermediates via LC-MS to detect side reactions (e.g., over-alkylation of indole). Purification via flash chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) improves separation .
- Temperature sensitivity : Some steps (e.g., cyclization) require strict temperature control. Use jacketed reactors for exothermic reactions .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- X-ray crystallography : Resolve crystal structure ambiguities (e.g., chair conformation of the tetrahydropyran ring) .
- FT-IR spectroscopy : Verify amide C=O stretching (~1650–1700 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assess thermal stability, which informs storage conditions (e.g., desiccated at −20°C if hygroscopic) .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- Molecular dynamics simulations : Study membrane permeability using lipid bilayer models (e.g., POPC membranes) to estimate logP and blood-brain barrier penetration .
- Docking studies : Map interactions with target proteins (e.g., serotonin receptors due to indole moiety) using software like AutoDock Vina. Validate with experimental IC50 values .
- ADMET prediction tools : Use SwissADME or ADMETLab to forecast metabolic liabilities (e.g., CYP450 oxidation sites on the chlorophenyl group) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation of the indole ring .
- Light sensitivity : Protect from UV exposure using amber vials, especially if the tetrahydro-2H-pyran contains electron-rich substituents .
- Moisture control : Use desiccants (silica gel) if the compound shows hygroscopicity in TGA/DSC analyses .
Advanced: How can researchers address conflicting bioactivity data in different assay systems?
Answer:
- Assay validation : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric binding assays) to rule out false positives .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Species-specific differences : Compare receptor homology (e.g., human vs. rodent targets) to explain variability in IC50 values .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves and safety goggles due to potential irritancy of chloroindole derivatives .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .
Advanced: How can crystallographic data resolve stereochemical uncertainties in the tetrahydropyran ring?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
